1,3-Diethyl-2-thioxo-4-imidazolidinone
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Overview
Description
1,3-Diethyl-2-thioxo-4-imidazolidinone is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidinone family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2-thioxo-4-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of 1,3-diethylurea with carbon disulfide in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions typically include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding imidazolidinone.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidinone derivatives.
Substitution: Various substituted imidazolidinones.
Scientific Research Applications
1,3-Diethyl-2-thioxo-4-imidazolidinone has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against liver and breast cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-thioxo-4-imidazolidinone
- 1,3-Diphenyl-2-thioxo-4-imidazolidinone
- 3-Ethyl-1-methyl-2-thioxo-4-imidazolidinone
- 3-Phenyl-2-thioxo-4-imidazolidinone
Uniqueness
1,3-Diethyl-2-thioxo-4-imidazolidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 1 and 3 positions can enhance its lipophilicity and potentially improve its interaction with biological membranes or targets .
Properties
CAS No. |
10574-67-1 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1,3-diethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-3-8-5-6(10)9(4-2)7(8)11/h3-5H2,1-2H3 |
InChI Key |
ZMKPQZCXJZTYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)N(C1=S)CC |
Origin of Product |
United States |
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